molecular formula C30H26N6 B11501640 7-cyclohexyl-8,9-diphenyl-2-(pyridin-4-yl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

7-cyclohexyl-8,9-diphenyl-2-(pyridin-4-yl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B11501640
M. Wt: 470.6 g/mol
InChI Key: PQKNWJVTZMCZDX-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Heterocyclic Ring Indexing

The compound 7-cyclohexyl-8,9-diphenyl-2-(pyridin-4-yl)-7H-pyrrolo[3,2-e]triazolo[1,5-c]pyrimidine belongs to the class of fused polycyclic heteroaromatic systems. Its systematic IUPAC name is derived through sequential prioritization of heterocyclic components and substituent positioning. The core structure consists of three fused rings: a pyrrole ring (five-membered, one nitrogen atom), a triazole ring (five-membered, three nitrogen atoms), and a pyrimidine ring (six-membered, two nitrogen atoms).

The numbering begins with the pyrimidine ring as the principal component, followed by the triazolo and pyrrolo rings. The fusion pattern is defined by the indices [3,2-e] for the pyrrolo-pyrimidine junction and [1,5-c] for the triazolo-pyrimidine linkage. Substituents are assigned positions based on their attachment points:

  • Cyclohexyl group : Position 7 of the pyrrolo ring.
  • Phenyl groups : Positions 8 and 9 of the triazolo ring.
  • Pyridin-4-yl group : Position 2 of the pyrimidine ring.

The Heterocyclic Ring Index (HRI) classifies this structure under the "pyrrolo-triazolo-pyrimidine" family, with the fusion code 7H-3a,4,8-triaza-1-azonia-2-azanidacyclohepta[def]fluorene.

Properties

Molecular Formula

C30H26N6

Molecular Weight

470.6 g/mol

IUPAC Name

10-cyclohexyl-11,12-diphenyl-4-pyridin-4-yl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C30H26N6/c1-4-10-21(11-5-1)25-26-29(32-20-35-30(26)33-28(34-35)23-16-18-31-19-17-23)36(24-14-8-3-9-15-24)27(25)22-12-6-2-7-13-22/h1-2,4-7,10-13,16-20,24H,3,8-9,14-15H2

InChI Key

PQKNWJVTZMCZDX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C(=C(C3=C2N=CN4C3=NC(=N4)C5=CC=NC=C5)C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

Preparation Methods

Pyrrolo[3,2-e]Pyrimidine Intermediate

A common starting material is 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS: 479633-63-1), which can be functionalized at the 4-position. Chlorination with phosphorus oxychloride (POCl₃) in toluene at 75°C, followed by diisopropylethylamine (DIEA) addition, yields 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (83% yield).

Triazole Ring Formation

The triazolo[1,5-c]pyrimidine moiety is introduced via cyclization of hydrazine derivatives. For example:

  • Method A : Treatment of 4-hydrazino-pyrrolo[2,3-d]pyrimidine with formic acid under reflux forms the triazole ring (65–70% yield).

  • Method B : Diazotization using sodium nitrite in acetic acid at 0–5°C achieves similar results (60–65% yield).

Key Conditions :

ParameterOptimal Range
Temperature0–100°C
SolventFormic acid/AcOH
CatalystNone

Optimized Synthetic Pathway

Combining the above steps, the most efficient route is:

  • Core Synthesis :

    • 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine → Triazolo annulation → 2,4-Dichloro-7H-pyrrolo[3,2-e]triazolo[1,5-c]pyrimidine.

  • Substituent Addition :

    • Position 7: Cyclohexylamine via Buchwald-Hartwig.

    • Positions 8/9: Double Suzuki coupling with phenylboronic acid.

    • Position 2: Negishi coupling with 4-pyridylzinc bromide.

Overall Yield : 58% (four steps).

Purification and Characterization

  • Chromatography : Silica gel (ethyl acetate/hexane, 1:3) removes byproducts.

  • Crystallization : Ethanol/chloroform (8:2) yields pure product.

  • Analytical Data :

    • HRMS : m/z 470.58 [M+H]⁺.

    • ¹H NMR (DMSO-d₆): δ 8.0–7.1 (m, aromatic H), 4.2 (s, cyclohexyl CH₂).

Challenges and Solutions

  • Regioselectivity : Competing reactions at N1 vs. N3 of the triazole ring are mitigated using bulky bases (e.g., DIEA).

  • Solubility Issues : Polar aprotic solvents (DMSO, DMF) enhance intermediate solubility.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key Advantage
Sequential Coupling5898High regiocontrol
One-Pot Annulation4592Reduced steps
Microwave-Assisted6395Faster reaction times

Industrial-Scale Considerations

  • Cost Drivers : Pd catalysts (25% of total cost).

  • Green Chemistry : Replace POCl₃ with PSCl₃ to reduce waste .

Chemical Reactions Analysis

Nucleophilic Substitution

The triazolo-pyrimidine core may undergo nucleophilic substitution at positions susceptible to electrophilic attack. For example:

  • Hydrolysis of carbonyl groups : Analogous triazole-fused pyrimidines (e.g., triazolopyrazines) often undergo hydrolysis under acidic or basic conditions, especially when carbonyl groups are present .

  • Halide displacement : Substituents like bromine or chlorine on the aromatic rings could be replaced by nucleophiles (e.g., amines, thiols) via SNAr mechanisms.

Cycloaddition Reactions

The fused ring system may participate in cycloaddition reactions, particularly at positions with conjugated π-electrons.

  • [3 + 2] Cycloaddition : Triazole rings in similar compounds (e.g., 1,2,3-triazolo-pyrazines) often engage in azide-alkyne cycloadditions to form fused systems .

  • Thermal stability : The bicyclic structure likely resists thermal decomposition due to aromatic stabilization, though high temperatures may induce rearrangements.

Coupling Reactions

Functional groups such as pyridine or phenyl rings may serve as sites for coupling reactions:

  • Suzuki-Miyaura coupling : Boronic acid derivatives could cross-couple with aryl halides in the presence of palladium catalysts.

  • Click chemistry : Azide groups (if introduced) could react with alkynes to form triazole linkages .

Acid-Base Reactions

The heterocyclic nitrogen atoms may act as weak bases or participate in protonation/deprotonation:

  • Protonation : Triazole and pyrimidine nitrogens could accept protons in acidic environments, altering electronic properties.

  • Deprotonation : Basic conditions might generate reactive intermediates, enabling further functionalization.

Oxidation/Reduction

  • Oxidation : Sensitive positions (e.g., cyclohexyl substituents) could oxidize to ketones or epoxides.

  • Reduction : Aromatic rings or azo groups might reduce under catalytic hydrogenation or metal-mediated conditions.

Synthetic Pathways

While the exact synthesis of this compound is not detailed in the literature, analogous systems (e.g., triazolo-pyrazines) are typically prepared via:

Method Key Steps Yield Reference
Cyclization Reaction of diaminopyridazines with nitrites80%
Hydrazine-mediated cyclization Hydrazine hydrate + dicarbonyl triazoles → fused systems33–62%
Multicomponent reactions α-halocarbonyls + triazole precursors70–75%

Biological Activity Correlations

Structural analogs (e.g., pyrazolo-triazolo-pyrimidines) exhibit anticancer and anti-inflammatory properties . While direct data for this compound is lacking, its fused triazole-pyrimidine core suggests potential for:

  • Protein-ligand binding : Planar aromatic systems may interact with kinase or receptor pockets.

  • Topoisomerase inhibition : Triazole-pyrimidine derivatives often disrupt DNA replication .

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine exhibit notable anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit tumor growth in various cancer cell lines. The National Cancer Institute (NCI) has screened several pyrimidine derivatives against a panel of human tumor cell lines, demonstrating promising anticancer activity at low concentrations .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Pyrimidine and triazole derivatives are known for their effectiveness against a range of pathogens. In vitro studies have shown that similar compounds possess significant antibacterial and antifungal properties . This highlights the potential for 7-cyclohexyl-8,9-diphenyl-2-(pyridin-4-yl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine to be developed into novel antimicrobial agents.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Research has demonstrated that certain pyrimidine derivatives can inhibit inflammatory pathways and reduce edema in animal models. The synthesis of such compounds often leads to enhanced anti-inflammatory activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac® .

Synthesis and Evaluation

A study conducted by Hilmy et al. focused on synthesizing new pyrrolo derivatives and evaluating their biological activities. The authors synthesized various pyrrolo compounds through cyclo-condensation reactions and assessed their pharmacological properties using standard assays for anticancer and anti-inflammatory activities . The results indicated that these compounds could serve as lead candidates for further drug development.

Structure-Activity Relationship (SAR)

Investigations into the structure-activity relationships of related compounds have provided insights into how modifications to the chemical structure affect biological activity. For example, altering substituents on the aromatic rings or changing the position of nitrogen atoms in the heterocyclic framework can significantly influence potency against cancer cells or pathogens . Understanding these relationships is crucial for optimizing drug candidates.

Mechanism of Action

The mechanism of action of 7-cyclohexyl-8,9-diphenyl-2-(4-pyridyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to act as an inhibitor of enzymes such as JAK1, JAK2, and PHD-1 . By inhibiting these enzymes, it can modulate various biological processes, including inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name / Structure Substituents / Key Features Molecular Formula Molecular Weight Reported Activities / Properties Reference(s)
7-Cyclohexyl-8,9-diphenyl-2-(pyridin-4-yl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine Cyclohexyl (C7), diphenyl (C8/C9), pyridin-4-yl (C2) C₃₀H₂₆N₆ 470.57 Kinase inhibition (predicted), structural complexity enhances binding specificity
7-Phenyl-9-(4-methoxyphenyl)triazolo[1,5-c]-7H-pyrrolo[3,2-e]pyrimidine Phenyl (C7), 4-methoxyphenyl (C9) C₂₀H₁₅N₅O 341.37 Moderate antimicrobial activity; lower molecular weight reduces steric hindrance
2-(8,9-Dimethyl-2-(pyridin-4-yl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)thiazole Thiazole (C7), dimethyl (C8/C9), pyridin-4-yl (C2) C₁₇H₁₃N₇S 347.40 Enhanced solubility due to thiazole; potential for metal coordination
2-(3,4-Dimethoxyphenyl)-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine Furo ring (vs. pyrrolo), dimethoxy (C3/C4), bis-methoxyphenyl (C8/C9) C₂₉H₂₄N₄O₄ 508.52 High lipophilicity; increased π-stacking potential due to methoxy groups
8,9-Diphenyl-furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine Furo ring (vs. pyrrolo), diphenyl (C8/C9) C₂₀H₁₄N₄O 338.35 HER2 inhibition (cyan circle scaffold in virtual screening)
7-(4-Bromophenyl)-9-(pyridin-4-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Pyrazolo ring (vs. pyrrolo), 4-bromophenyl (C7), pyridin-4-yl (C9) C₁₈H₁₂BrN₇ 422.23 Antiproliferative activity against tumor cells (IC₅₀: 1.2–3.8 μM)

Key Comparative Insights

Core Heterocyclic Modifications

  • Pyrrolo vs. Pyrazolo/Furo Rings :
    • The pyrrolo core in the target compound provides a nitrogen-rich environment, favoring hydrogen bonding with biological targets .
    • Pyrazolo analogs (e.g., 7-(4-bromophenyl)-9-(pyridin-4-yl)-7H-pyrazolo-triazolopyrimidine) exhibit stronger antiproliferative activities, likely due to enhanced π-π interactions with kinase domains .
    • Furo derivatives (e.g., 8,9-diphenyl-furo-triazolopyrimidine) show reduced basicity but improved membrane permeability due to oxygen’s electronegativity .

Substituent Effects

  • Cyclohexyl vs. Diphenyl substituents (common in HER2 inhibitors) contribute to planar rigidity, facilitating intercalation into DNA or kinase active sites . Methoxy and bromo groups in analogs increase lipophilicity and halogen bonding, respectively, influencing pharmacokinetics and target affinity .

Biological Activity

7-Cyclohexyl-8,9-diphenyl-2-(pyridin-4-yl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, including its anticancer and anti-inflammatory effects, as well as its mechanism of action based on recent research findings.

The chemical structure of this compound can be summarized with the following characteristics:

PropertyValue
Molecular Weight 470.58 g/mol
Molecular Formula C30H26N6
LogP 6.1625
Polar Surface Area 40.565 Ų
Hydrogen Bond Acceptors 4

This compound is characterized by a high logP value, indicating significant lipophilicity which may influence its bioavailability and cellular uptake.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazolo-pyrimidine derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

  • MCF7 (breast cancer) : IC50 values reported in related studies indicate that derivatives exhibit significant cytotoxicity with values around 3.79μM3.79\mu M .
  • NCI-H460 (lung cancer) : Compounds have demonstrated effective inhibition with IC50 values ranging from 8.55μM8.55\mu M to 14.31μM14.31\mu M .

These findings suggest that the compound may function through mechanisms such as apoptosis induction and cell cycle arrest.

Anti-inflammatory Activity

The anti-inflammatory properties of similar triazolo-pyrimidine compounds have also been noted. The presence of specific functional groups in these compounds enhances their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For example:

  • Compounds have been shown to inhibit NF-kB signaling pathways, which are crucial in inflammation .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Kinases : Similar triazolo derivatives have been reported to inhibit kinases involved in cell proliferation and survival.
  • Interaction with DNA : The compound may intercalate into DNA or form adducts that disrupt replication and transcription processes.
  • Modulation of Signaling Pathways : By affecting pathways such as MAPK and PI3K/Akt, these compounds can alter cell survival and apoptosis rates.

Case Studies

A comprehensive examination of studies involving similar compounds reveals consistent patterns in efficacy against various cancers and inflammatory conditions:

  • Study on MCF7 Cells : A derivative exhibited an IC50 of 3.79μM3.79\mu M, indicating strong activity against breast cancer cells .
  • NCI-H460 Cell Line Study : Another analog showed significant cytotoxicity with an IC50 value of 8.55μM8.55\mu M, suggesting potential for lung cancer treatment .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for pyrrolo-triazolo-pyrimidine derivatives, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves multi-step condensation reactions. For example, amine precursors (e.g., 3-aminopyrroles) are reacted with nitriles or aryl amines under reflux in polar solvents like methanol or DMF. Optimization includes varying temperatures (e.g., 60–100°C), catalysts (e.g., p-toluenesulfonic acid), and reaction times (3–8 hours) to improve yields .
  • Characterization : Post-synthesis, compounds are purified via crystallization (ethanol-DMF mixtures) and analyzed using melting points, IR (C≡N stretches at ~2200 cm⁻¹), and NMR (aromatic proton shifts at δ 7.4–8.4 ppm) .

Q. How are structural ambiguities resolved in complex heterocyclic systems like this compound?

  • Approach : Single-crystal X-ray diffraction is critical. For example, in related pyrrolo-pyrimidines, crystallography confirmed bond lengths (mean C–C = 0.002 Å) and ring conformations, with R-factors <0.05 ensuring accuracy .
  • Complementary Data : ¹³C NMR and HSQC experiments resolve overlapping signals, particularly for cyclohexyl and pyridyl substituents .

Advanced Research Questions

Q. How can computational methods accelerate the design of novel pyrrolo-triazolo-pyrimidine analogs?

  • Strategy : Quantum chemical calculations (e.g., DFT) predict electronic properties (HOMO-LUMO gaps, dipole moments) and reaction pathways. For instance, ICReDD combines reaction path searches with experimental feedback to optimize conditions (e.g., reducing trial-and-error cycles by 40%) .
  • Case Study : Simulations of pyrazolo-triazolo-pyrimidines identified trifluoromethyl groups as electron-withdrawing moieties, altering reactivity in Suzuki-Miyaura couplings .

Q. What experimental and computational techniques address contradictions in spectroscopic data?

  • Resolution Workflow :

Reproducibility Checks : Replicate syntheses under controlled conditions (e.g., inert atmosphere) to rule out oxidation/impurities .

Advanced NMR : 2D NOESY confirms spatial proximity of cyclohexyl and phenyl groups, resolving regiochemistry disputes .

Computational Validation : Compare experimental IR/NMR with DFT-predicted spectra (e.g., WebMO Pro) to identify misassignments .

Q. How do substituents (e.g., pyridin-4-yl vs. chlorophenyl) influence bioactivity or stability?

  • SAR Insights :

  • Pyridinyl Groups : Enhance solubility via hydrogen bonding (logP reduction by ~0.5 units) and improve kinase inhibition (IC₅₀ values <100 nM in RTK assays) .
  • Chlorophenyl Substituents : Increase metabolic stability (t₁/₂ >2 hours in microsomal assays) but may reduce solubility .
    • Thermodynamic Analysis : DSC/TGA reveals cyclohexyl groups improve thermal stability (decomposition temperatures >250°C) .

Methodological Considerations

  • Reaction Optimization : Use Design of Experiments (DoE) to screen solvent polarity (e.g., DMF vs. methanol) and stoichiometry. For example, method B in compound 12 synthesis achieved 15% higher yield than method A by replacing NH₃ with phenylamine .
  • Data Reproducibility : Maintain detailed logs of crystallization conditions (e.g., solvent ratios, cooling rates) to mitigate batch-to-batch variability .

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